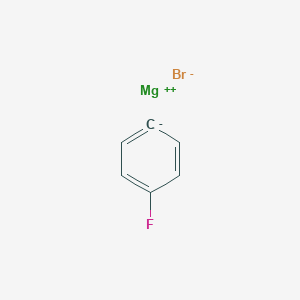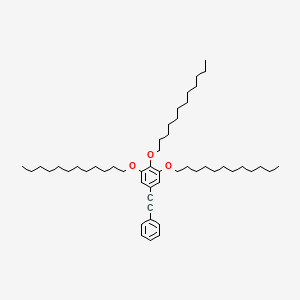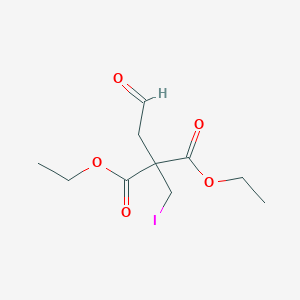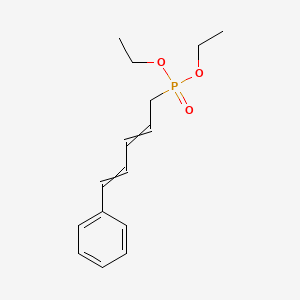
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate is an organic compound belonging to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a conjugated diene system with a phenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable diene precursor under controlled conditions. One common method is the Horner-Wadsworth-Emmons (HWE) reaction, where diethyl phosphite reacts with an aldehyde or ketone in the presence of a base to form the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale HWE reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide.
Substitution: The phenyl and diene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It is utilized in the production of materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate exerts its effects involves interactions with molecular targets and pathways. The phosphonate group can act as a ligand, coordinating with metal ions or enzymes, thereby influencing biochemical processes. The conjugated diene system may also participate in electron transfer reactions, affecting the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphonate: A simpler analog without the phenyl and diene groups.
Dimethyl (2-oxopropyl)phosphonate: Used in similar synthetic applications but with different reactivity due to the presence of a keto group.
Diethyl (pyrrolidin-2-yl)phosphonate: Contains a pyrrolidine ring, offering different chemical properties and applications.
Uniqueness
Diethyl (5-phenylpenta-2,4-dien-1-yl)phosphonate is unique due to its conjugated diene system and phenyl substituent, which confer distinct reactivity and potential for diverse applications in synthesis and material science.
Propriétés
Numéro CAS |
693818-49-4 |
|---|---|
Formule moléculaire |
C15H21O3P |
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
5-diethoxyphosphorylpenta-1,3-dienylbenzene |
InChI |
InChI=1S/C15H21O3P/c1-3-17-19(16,18-4-2)14-10-6-9-13-15-11-7-5-8-12-15/h5-13H,3-4,14H2,1-2H3 |
Clé InChI |
XPLHHLYMTOLOSR-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC=CC=CC1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


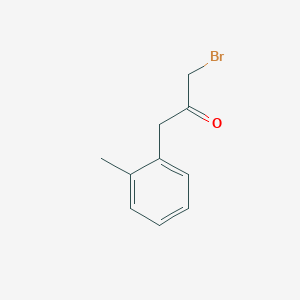
![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
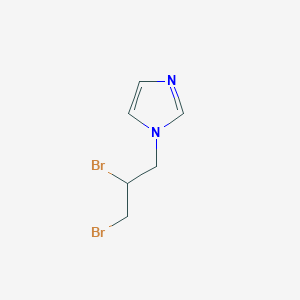
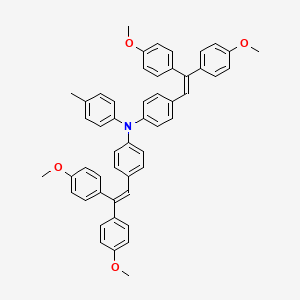
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)
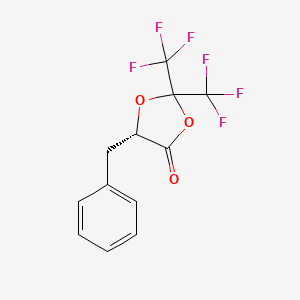

![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)
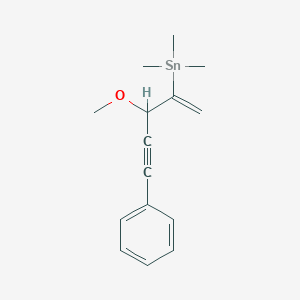
![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea](/img/structure/B12519890.png)
